molecular formula C21H22O7 B1630682 Peucedanocoumarin III CAS No. 130464-57-2

Peucedanocoumarin III

Número de catálogo B1630682
Número CAS: 130464-57-2
Peso molecular: 386.4 g/mol
Clave InChI: LYUZYPKZQDYMEE-KNXUDURGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peucedanocoumarin III is a natural compound found in the roots of Peucedanum praeruptorum. It belongs to the class of coumarins and has the chemical formula C<sub>21</sub>H<sub>22</sub>O<sub>7</sub>. This compound has been of interest due to its potential therapeutic properties.



Synthesis Analysis

The synthesis of Peucedanocoumarin III involves a sequence of chemical reactions. Researchers have designed and validated a large-scale organic synthesis method to obtain pure PCIII in a racemic mixture. The synthetic PCIII racemate has been shown to effectively clear repeated β-sheet aggregates, similar to purified PCIII.



Molecular Structure Analysis

Peucedanocoumarin III has a molecular weight of 386.4 g/mol. Its structure includes a coumarin core with additional functional groups. The specific arrangement of atoms and bonds contributes to its biological activity.



Chemical Reactions Analysis

Peucedanocoumarin III has demonstrated anti-aggregate properties, particularly in relation to α-synuclein fibrils. It can disaggregate these protein aggregates, which are implicated in Parkinson’s disease (PD). Additionally, it prevents β23-induced cell toxicity.



Physical And Chemical Properties Analysis


  • Physical Description : Powder

  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and other solvents.

  • Purity : ≥98%


Aplicaciones Científicas De Investigación

Specific Scientific Field

Neurobiology and Pharmacology .

Summary of the Application

PCIII has been studied for its potential therapeutic effects in Parkinson’s Disease (PD). The compound has been shown to disaggregate β-sheet aggregate structures, including α-synuclein fibrils, which are a pathological hallmark of PD .

Methods of Application or Experimental Procedures

The therapeutic value of PCIII was explored in animal models of PD. A sequence of chemical reactions was designed for the large-scale organic synthesis of pure PCIII in a racemic mixture. The synthetic PCIII was then used to assess its neuroprotective function in 6-hydroxydopamine (6-OHDA)-induced PD mouse models .

Results or Outcomes

The treatment with PCIII (1 mg/kg/day) in a 6-OHDA-induced PD mouse model significantly suppressed Lewy-like inclusions and prevented dopaminergic neuron loss . High dose PCIII (10 mg/kg/day) was administered intraperitoneally to two-month-old mice for safety profiles evaluation. Following 7 days of PCIII treatment, PCIII distributed to various tissues, with substantial penetration into brains. The mice that were treated with high dose PCIII had no structural abnormalities in the major organs or neuroinflammation .

Application in Neurotoxicity Prevention

Specific Scientific Field

Neurobiology .

Summary of the Application

A structural isomer of PCIII, known as trans-4′-acetyl-3′-tigloylkhellactone (racemic peucedanocoumarin IV [PCiv]), has been found to present a strong anti-aggregate activity comparable to that of PCIII .

Methods of Application or Experimental Procedures

The inhibitory function of PCiv against β-sheet aggregate-mimic β23 cytotoxicities was assessed. The therapeutic efficacy of PCiv was further evaluated in a sporadic PD mouse model with a combinatorial co-injection of α-synuclein preformed fibril and recombinant adeno-associated virus expressing α-synuclein .

Results or Outcomes

PCiv potently prevented α-synucleinopathy in α-synuclein preformed fibril (PFF)-treated mice cortical neurons . In detailed pharmacokinetic profiling of PCiv, oral administration of PCiv in rats exhibited an approximately 97-min half-life and 10% bioavailability. Moreover, tissue distribution analysis revealed favorable profiles of brain penetration with a 6.4 brain-to-plasma concentration ratio .

Safety And Hazards

Peucedanocoumarin III has a relatively high therapeutic index. In animal models, it showed neuroprotective effects without adverse impacts on motor function. However, always consult a doctor in case of exposure or ingestion.


Direcciones Futuras

Given its promising properties, Peucedanocoumarin III may become a disease-modifying therapy for PD. Further research should explore its clinical application and safety profiles.


Please note that this analysis is based on available information, and ongoing research may reveal additional insights into Peucedanocoumarin III’s potential. For more detailed information, refer to relevant scientific papers12.


Propiedades

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6+/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-KNXUDURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peucedanocoumarin III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peucedanocoumarin III
Reactant of Route 2
Peucedanocoumarin III
Reactant of Route 3
Peucedanocoumarin III
Reactant of Route 4
Reactant of Route 4
Peucedanocoumarin III
Reactant of Route 5
Peucedanocoumarin III
Reactant of Route 6
Peucedanocoumarin III

Citations

For This Compound
48
Citations
S Ham, H Kim, JH Yoon, H Kim, BR Song… - International Journal of …, 2019 - mdpi.com
… Our group recently showed that peucedanocoumarin III (PCIII) possesses the ability to disaggregate β sheet aggregate structures, including α-synuclein fibrils. This finding suggests that …
Number of citations: 5 www.mdpi.com
IS Chen, CT Chang, WS Sheen, CM Teng, IL Tsai… - Phytochemistry, 1996 - Elsevier
… The IR and UV spectra showed close resemblances with those of ( + )-peucedanocoumarin III (14). The 1H NMR spectrum was also similar to that of 14 except for a pair of doublets (…
Number of citations: 183 www.sciencedirect.com
S Ham, H Kim, S Hwang, H Kang, SP Yun… - Molecules and …, 2019 - ncbi.nlm.nih.gov
… High-throughput screening identified several natural compounds as nuclear β23 inhibitors, including peucedanocoumarin III (PCIII). Interestingly, PCIII accelerates disaggregation and …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Takata, S Shibata, T Okuyama - Planta medica, 1990 - thieme-connect.com
Three new angular-type dihydropyranocoumarins, peucedanocoumarin I (1), peucedanocou-marin II (2), peucedanocoumarin III (3), and a known coumarin having the same skeleton, …
Number of citations: 55 www.thieme-connect.com
T Yasuhara - International journal of molecular sciences, 2020 - mdpi.com
… Peucedanocoumarin III administration resulted in reduced dopaminergic neuronal loss in … The demonstrated neuroprotective effects and safety of peucedanocoumarin III showed the …
Number of citations: 2 www.mdpi.com
H Kim, HJ Maeng, JH Kim, JH Yoon, Y Oh… - International Journal of …, 2022 - mdpi.com
… Recently, we reported that peucedanocoumarin III (PCiii) is a promising therapeutic compound with the ability to disaggregate α-synuclein inclusion and protect dopaminergic neurons …
Number of citations: 1 www.mdpi.com
GH Chen, WB Tang, ZF Zhang, HL Cai… - Scientia Agricultura …, 2010 - cabdirect.org
… to blast disease of Radix peucedani were peucedanocoumarin III, peucedanocoumarin II, pteryxin. In addition, peucedanocoumarin III was isolated from Radix Peucedani for the first …
Number of citations: 2 www.cabdirect.org
LY Kong, YH Pei, X Li, SX Wang, BL Hou… - Yao xue xue bao= Acta …, 1993 - europepmc.org
… Their structures were identified as 3'-angeloyloxykhellactone (IX), qianhucoumarin B (X), qianhucoumarin C (XI), Pd-III (XIII) and peucedanocoumarin III (XV). Among them, X and XI are …
Number of citations: 9 europepmc.org
GH Chen, JB Li, HL Cai, LY Bai - Journal of Hunan Agricultural …, 2010 - cabdirect.org
… dry weight and root dry weight of the tested rice, as well as defense enzymes, soluble protein content, chlorophyll content and proline content with coumarins (peucedanocoumarin III, …
Number of citations: 0 www.cabdirect.org
N Taira, RN Nugara, M Inafuku, K Takara, T Ogi… - Journal of Functional …, 2017 - Elsevier
… Although peaks 1 and 3 consisted of single compounds of peucedanocoumarin III (PCIII, PubChem CID: 1032882) and isosamidin (ISD, PubChem CID: 442133), respectively, it was …
Number of citations: 28 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.